1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane CAS number 356-80-9
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane CAS number 356-80-9
An In-depth Technical Guide to 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane (CAS 356-80-9): A Keystone Building Block for Modern Drug Discovery
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, strained ring systems like cyclobutanes have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability. This guide provides a comprehensive technical overview of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane (CAS 356-80-9), a versatile building block that combines the structural rigidity of a cyclobutane core with the potent electronic effects of tetrafluorination. We will delve into its synthesis, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and drug development programs.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
The cyclobutane motif is increasingly utilized in medicinal chemistry to confer favorable properties upon drug candidates.[1] Its puckered three-dimensional structure can serve as a bioisosteric replacement for larger cyclic systems or unsaturated groups, reduce planarity, and orient pharmacophoric elements in a well-defined spatial arrangement.[1] When fluorinated, the cyclobutane ring's utility is magnified. The strong carbon-fluorine bonds enhance metabolic stability, while the electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets.[2]
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane emerges as a particularly valuable reagent. It provides a direct method for introducing the tetrafluorocyclobutylmethyl moiety into a target molecule. This group is a powerful modulator of lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The reactive chloromethyl handle serves as a versatile anchor for synthetic elaboration, making this compound a key intermediate for accessing novel chemical matter.
Physicochemical & Structural Properties
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting its influence on the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 356-80-9 | [3] |
| Molecular Formula | C₅H₅ClF₄ | [3] |
| Molecular Weight | 176.54 g/mol | |
| Boiling Point | 115-116 °C (388-389 K) | [3] |
| IUPAC Name | 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane | |
| Canonical SMILES | C1C(C(C1(F)F)(F)F)CCl | |
| InChIKey | OXWJVEJIBUWIIX-UHFFFAOYSA-N | [3] |
The high degree of fluorination is expected to result in increased lipophilicity and altered electronic properties compared to its non-fluorinated analog, (chloromethyl)cyclobutane.[4]
Synthesis and Manufacturing Insights
While specific, peer-reviewed preparations of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane are not extensively documented in readily accessible literature, a logical and industrially scalable synthetic pathway can be constructed based on established principles of fluorine chemistry. The core of the molecule is most efficiently assembled via a thermal [2+2] cycloaddition reaction, a hallmark method for creating four-membered rings.
The proposed synthesis proceeds in two key stages:
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Formation of the Alcohol Precursor : A thermal [2+2] cycloaddition between tetrafluoroethylene (TFE) and allyl alcohol. This reaction class is a powerful method for constructing fluorinated cyclobutane rings.[2]
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Chlorination : Conversion of the resulting primary alcohol, 1-(hydroxymethyl)-2,2,3,3-tetrafluorocyclobutane, to the target chloromethyl derivative. This is a standard transformation readily achieved with common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Caption: Generalized Sₙ2 reaction pathway for 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane.
Exemplary Protocol: Synthesis of a Tetrafluorocyclobutylmethyl Azide
This protocol describes the reaction with sodium azide, a common transformation to introduce a versatile azido group, which can be further reduced to a primary amine or used in "click" chemistry cycloadditions. [5] Objective: To synthesize 1-(Azidomethyl)-2,2,3,3-tetrafluorocyclobutane.
Materials:
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1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane (1.0 eq)
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Sodium Azide (NaN₃) (1.2-1.5 eq)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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To a stirred solution of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane in anhydrous DMF (0.2 M), add sodium azide.
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Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the rate) for 4-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired azide.
Causality: The choice of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, thus promoting the Sₙ2 reaction. [5]
Applications in Drug Discovery and Development
The introduction of the tetrafluorocyclobutylmethyl moiety can profoundly and beneficially impact the properties of a lead compound.
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Lipophilicity Modulation : Fluorine is highly electronegative, yet a C-F bond is less polarizable than a C-H bond. The cumulative effect of multiple fluorine atoms often increases a molecule's lipophilicity (logP). The tetrafluorocyclobutane ring offers a unique lipophilic profile that can be used to fine-tune a drug's ability to cross cellular membranes and the blood-brain barrier.
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Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. Replacing metabolically labile C-H bonds with C-F bonds is a classic and highly effective strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability. [2]* Conformational Rigidity : The strained cyclobutane ring locks the appended functional group into a more defined region of space compared to a flexible alkyl chain. This conformational constraint can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. [1]* Bioisosterism : The gem-difluoro group (CF₂) is often considered a lipophilic bioisostere of a carbonyl group (C=O). The tetrafluorocyclobutane ring can therefore serve as a rigid, stable, and more lipophilic surrogate for other cyclic or acyclic fragments in a drug molecule.
While specific drugs containing the 1-chloromethyl-2,2,3,3-tetrafluorocyclobutane fragment are not prevalent in publicly disclosed pipelines, its utility is demonstrated by its inclusion in patents for novel therapeutic agents, indicating its role in the exploration of new chemical space for various therapeutic targets.
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, MS) for 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane are not widely available in public-domain databases. However, based on its structure, the following spectral features can be confidently predicted:
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¹H NMR : The spectrum would be relatively simple. One would expect a multiplet for the single cyclobutane proton, a multiplet for the two diastereotopic protons on the cyclobutane carbon adjacent to the CF₂ groups, and a doublet for the chloromethyl (CH₂Cl) protons, likely coupled to the single cyclobutane proton.
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¹⁹F NMR : The four fluorine atoms are chemically equivalent but magnetically non-equivalent due to coupling with each other and with the adjacent protons. This would likely result in a complex, higher-order multiplet.
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¹³C NMR : The spectrum would show distinct signals for the chloromethyl carbon, the CH carbon of the cyclobutane ring, the CH₂ carbon of the ring, and the two equivalent CF₂ carbons. The CF₂ carbons would exhibit a large one-bond C-F coupling, appearing as a triplet.
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Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the chlorine atom and potentially the chloromethyl group.
Safety, Handling, and Storage
As a reactive alkylating agent, 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane must be handled with appropriate precautions.
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Hazards : Based on data for analogous compounds, it should be treated as a flammable liquid and vapor. It is likely to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye damage. [4]* Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.
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Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane is a high-value building block for medicinal chemists and researchers in drug discovery. Its unique combination of a conformationally constrained cyclobutane scaffold and heavy fluorination provides a powerful tool for modulating the ADME and pharmacological properties of bioactive molecules. Through straightforward Sₙ2 chemistry, it allows for the strategic installation of the tetrafluorocyclobutylmethyl group, enabling the rational design of next-generation therapeutics with enhanced stability, optimized lipophilicity, and improved target engagement. A clear understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the quest for novel and improved medicines.
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